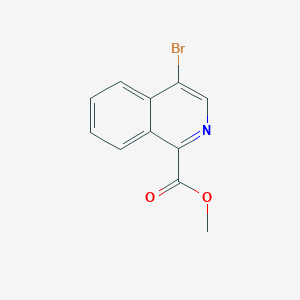
Methyl 4-bromoisoquinoline-1-carboxylate
Overview
Description
Methyl 4-bromoisoquinoline-1-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities and applications in various fields of science and industry.
Mechanism of Action
Target of Action
Methyl 4-bromoisoquinoline-1-carboxylate is a chemical compound that is often used in the field of synthetic organic chemistry . It’s important to note that the compound’s targets would largely depend on its specific application in a given chemical reaction or biological context.
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst. In this context, the compound may interact with other reactants and the metal catalyst to form new carbon-carbon bonds .
Biochemical Pathways
As a synthetic organic compound, this compound is primarily used in chemical reactions rather than biological pathways. Its role in Suzuki–Miyaura cross-coupling reactions suggests that it may be involved in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds in Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of new organic compounds, which can have a wide range of applications in various fields such as pharmaceuticals, materials science, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromoisoquinoline-1-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid or thionyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isoquinoline ring can be oxidized to form quinoline N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of various substituted isoquinoline derivatives.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of 4-bromoisoquinoline-1-methanol.
Scientific Research Applications
Methyl 4-bromoisoquinoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloroisoquinoline-1-carboxylate
- Methyl 4-fluoroisoquinoline-1-carboxylate
- Methyl 4-iodoisoquinoline-1-carboxylate
Uniqueness
Methyl 4-bromoisoquinoline-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications.
Properties
IUPAC Name |
methyl 4-bromoisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-8-5-3-2-4-7(8)9(12)6-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFXYFNXGJHAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1512077-05-2 | |
| Record name | METHYL 4-BROMOISOQUINOLINE-1-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


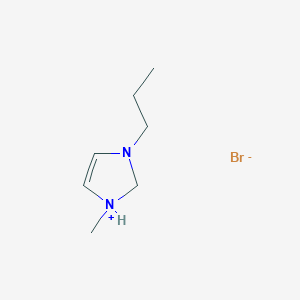
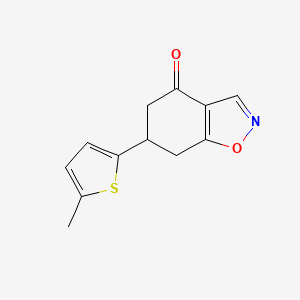
![3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile](/img/structure/B1530605.png)
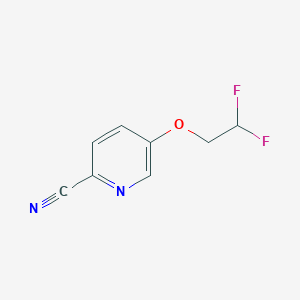
![2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530607.png)
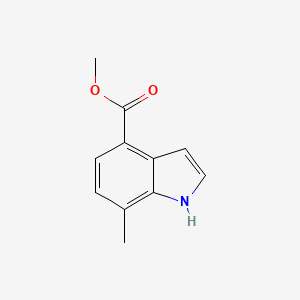

![2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione](/img/structure/B1530612.png)
![1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1530613.png)
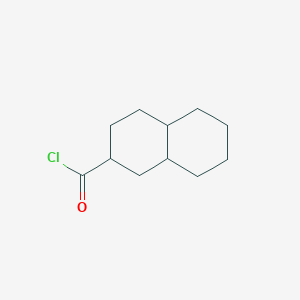
![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide](/img/structure/B1530619.png)
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)
![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)
